molecular formula C7H4FNO5 B573415 6-Fluoro-3-hydroxy-2-nitrobenzoic acid CAS No. 160911-02-4

6-Fluoro-3-hydroxy-2-nitrobenzoic acid

Cat. No. B573415
Key on ui cas rn: 160911-02-4
M. Wt: 201.109
InChI Key: GPXAXTDGKOCURH-UHFFFAOYSA-N
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Patent
US05523475

Procedure details

6-Fluoro-3-hydroxybenzoic acid (100mg, 0.64 mmol) was dissolved in CH3NO2 (10 mL) and cooled to 0° C. HNO3 (90%, 31 μL, 0.64 mmol) was added and the reaction was left at 0° C. for 4 h and then at room temperature over night. Evaporation and purification by flash chromatography on SiO2 (Toluene-EtOAc-HOAc) gave the product (22 mg). 1H NMR (CD3OD): δ7.32 (t, J=9.0 Hz, 1H), 7.15 (dd, J1 =9.3 Hz, J2 =4.4 Hz, 1H); 13C NMR: δ164.97, 153.68 (d, J=247 Hz), 148.78, 122.67, 122.56, 122.45, 122.13.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
31 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]([OH:11])=[CH:4][CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>C[N+]([O-])=O>[F:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([N+:12]([O-:14])=[O:13])[C:5]([OH:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=CC=C(C=C1C(=O)O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C[N+](=O)[O-]
Step Two
Name
Quantity
31 μL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature over night
CUSTOM
Type
CUSTOM
Details
Evaporation and purification by flash chromatography on SiO2 (Toluene-EtOAc-HOAc)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C(=C1C(=O)O)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: CALCULATEDPERCENTYIELD 17.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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